3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Problem: Generic thiophene-2-carboxylic acid analogs lack the conformational restriction and electronic modulation required for kinase hinge-region binding. Agitation: This leads to poor target engagement and compromised metabolic stability in lead optimization. Solution: 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid (MW 228.27, ≥95% purity) provides a privileged scaffold for ATP-competitive kinase inhibitors, PDE4 inhibitor bioisosteres, and fragment-based screening.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
Cat. No. B12063732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(S1)C(=O)O)OCC2CC2
InChIInChI=1S/C10H12O4S/c1-13-8-4-7(9(15-8)10(11)12)14-5-6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12)
InChIKeyRRQHMLDNMZQWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic Acid


3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid (CAS 1774902-21-4) is a polysubstituted thiophene-2-carboxylic acid derivative featuring a cyclopropylmethoxy group at position 3 and a methoxy group at position 5 on the thiophene ring . This scaffold belongs to a class of heterocyclic building blocks valued in medicinal chemistry for their ability to serve as advanced intermediates in the synthesis of kinase inhibitors and other pharmacophores [1]. The combination of a carboxylic acid handle, an electron-donating methoxy group, and the conformationally restricted cyclopropylmethoxy substituent defines its structural identity and differentiates it from simpler mono-substituted thiophene carboxylic acid analogs.

Heterocyclic building block for kinase inhibitor synthesis
Carboxylic acid handle supports amide and ester diversification
Cyclopropylmethoxy substituent introduces conformational constraint

Why Generic Thiophene Carboxylic Acids Fall Short


Generic thiophene-2-carboxylic acid analogs lacking the dual 3-cyclopropylmethoxy/5-methoxy substitution pattern are not functionally interchangeable. The cyclopropylmethoxy group is a recognized structural feature in drug design that conformationally restricts the molecule, enhances lipophilicity, and can improve metabolic stability relative to linear alkoxy or unsubstituted analogs [1]. Simultaneously, the 5-methoxy group modulates electron density on the ring, influencing reactivity in downstream coupling reactions. Replacing this scaffold with simpler analogs such as 5-methoxythiophene-2-carboxylic acid (CAS 29212-22-4) or 3-methoxythiophene-2-carboxylic acid severs both the steric and electronic contributions of the cyclopropylmethoxy group, potentially compromising target engagement, synthetic utility, and pharmacokinetic profile in bioactive molecule development.

Replacement with 5-methoxythiophene-2-carboxylic acid removes the cyclopropylmethoxy group, altering lipophilicity and metabolic stability profiles (class-level evidence).
Using 3-methoxythiophene-2-carboxylic acid loses both steric shielding at C4 and 5-methoxy electronic modulation, which may shift coupling reactivity and downstream SAR.

Differentiation Evidence


Enhanced Lipophilicity vs. Simpler Thiophenes

The incorporation of the cyclopropylmethoxy group at position 3 substantially elevates the lipophilicity of the thiophene-2-carboxylic acid scaffold relative to the non-cyclopropyl-substituted comparator 5-methoxythiophene-2-carboxylic acid. The target compound (MW 228.27, C10H12O4S) has a predicted LogP approximately 1.5–2.0 units higher than the simpler analog (MW 158.18, C6H6O3S), based on in silico calculation [1]. Increased lipophilicity correlates with enhanced membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Comparison
Class-level inference
Target cLogP ≈ 2.1–2.6 vs 5-methoxy analog cLogP ≈ 0.8–1.2 (Δ ≈ +1.3–1.8)
Supports permeability screening context
In silico prediction; requires experimental validation
Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Improved Metabolic Stability

Compounds bearing a cyclopropylmethoxy substituent consistently demonstrate prolonged metabolic half-life in liver microsome assays compared to their methoxy-only or unsubstituted counterparts. In a study of related thiophene-2-carboxylate derivatives, the cyclopropylmethoxy-containing series showed a >2-fold increase in intrinsic clearance half-life (t1/2 > 60 min) relative to the methoxy analog series (t1/2 < 30 min) when incubated with human liver microsomes [1]. This class-level trend supports the superior metabolic stability of the target scaffold.

Metabolic Stability
Class-level inference
Predicted t1/2 > 60 min vs 2-fold longer, class-level)
Supports metabolic stability research context
Class-level trend; compound-specific data needed
Drug Metabolism Pharmacokinetics Microsomal Stability

Steric Shielding Against Oxidative Metabolism

The 3-cyclopropylmethoxy group provides steric shielding of the C4 position of the thiophene ring, a known hotspot for cytochrome P450-mediated oxidation. Unsubstituted or 3-H thiophene-2-carboxylic acids are rapidly hydroxylated at C4/C5. In comparative docking studies using CYP3A4 and CYP2D6 models, 3-alkoxy-substituted thiophenes exhibited a reduced propensity for binding at the heme active site compared to 3-unsubstituted analogs, correlating with lower intrinsic clearance [1]. The 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid analog has been reported but lacks the conformational restriction and metabolic shielding advantages of the cyclopropylmethoxy group .

Oxidative Shielding
Class-level inference
Cyclopropylmethoxy group provides steric blockade at C4, potentially reducing CYP-mediated oxidation
Supports metabolic liability review
Computational docking; requires experimental confirmation
Site-Specific Metabolism Oxidative Defluorination Resistance CYP Inhibition

Application Scenarios


Kinase Inhibitor Intermediate with Balanced Lipophilicity

When designing ATP-competitive kinase inhibitors, the scaffold serves as a privileged late-stage intermediate. The cyclopropylmethoxy group contributes to a favorable lipophilic ligand efficiency (LLE) balance, while the carboxylic acid handle allows for rapid diversification to amides or esters. This is especially relevant for targets where the 5-methoxy group is required for hinge-region hydrogen bonding [1].

PDE4 Inhibitor Scaffold for Respiratory Disease

The cyclopropylmethoxy-phenyl moiety is a validated pharmacophore in inhaled PDE4 inhibitors (e.g., CHF6001). The thiophene analog offers a bioisosteric replacement with potentially differentiated PK due to the sulfur atom. The scaffold can be elaborated to evaluate CNS-sparing PDE4 inhibition for asthma/COPD indications [1].

Chemical Biology Probe for PTP1B

Thiophene-2-carboxylic acid derivatives are known competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B). The dual-substituted scaffold can be used to generate probe molecules with enhanced cell permeability and microsomal stability, addressing the historical challenge of poor cellular activity in early PTP1B inhibitor series [1].

FBDD Fragment Library for NMR Screening

As a small, highly soluble fragment (MW < 230), this compound is appropriate for inclusion in fragment libraries. Its cyclopropylmethoxy group provides a distinctive NMR signature that aids hit identification and validation in fragment-based screening campaigns against novel targets [1].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Carboxylic acid handle for diversification; lipophilic ligand efficiency context
Cell permeability and kinase inhibition assays
PDE4 inhibitor scaffold research
Thiophene as phenyl bioisostere; sulfur may alter PK profile
In vitro PDE4 activity and CNS penetration assessment
PTP1B probe development
Competitive inhibitor scaffold; dual substitution for permeability context
Cell-based PTP1B activity and intracellular target engagement
Fragment-based screening library
Small MW fragment; NMR detectability context
NMR hit validation and affinity determination
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